2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid
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Overview
Description
2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid is an organic compound characterized by the presence of trifluorobenzene and sulfonamido groups attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid typically involves the reaction of 2,3,4-trifluorobenzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently hydrolyzed to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents such as dichloromethane
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The trifluorobenzene ring can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobenzene moiety enhances the compound’s binding affinity and specificity, while the sulfonamido group can form hydrogen bonds with target proteins. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3,4-Trifluorobenzenesulfonamido)propionic acid
- 2-(2,3,4-Trifluorobenzenesulfonamido)butyric acid
- 2-(2,3,4-Trifluorobenzenesulfonamido)valeric acid
Uniqueness
2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid is unique due to its specific combination of trifluorobenzene and sulfonamido groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(2,3,4-trifluorophenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO4S/c9-4-1-2-5(8(11)7(4)10)17(15,16)12-3-6(13)14/h1-2,12H,3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDLVBJUNIEITC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)F)S(=O)(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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